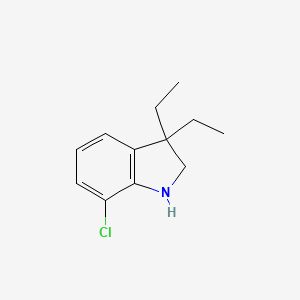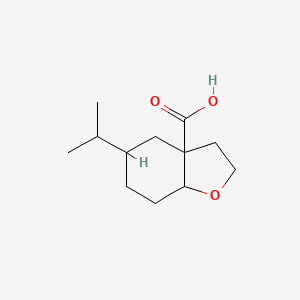
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring system
Méthodes De Préparation
The synthesis of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(Propan-2-yl)-octahydro-1-benzofuran-3a-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Acetyl-4,5-dimethoxyphenyl-propan-2-yl-benzamide: Known for its spasmolytic activity.
Thiophene derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrrolidine derivatives: These compounds are also used in drug discovery and have various pharmacological properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of benzofuran derivatives.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
5-propan-2-yl-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-3-4-10-12(7-9,11(13)14)5-6-15-10/h8-10H,3-7H2,1-2H3,(H,13,14) |
Clé InChI |
UZAIDHCMXCLIHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2C(C1)(CCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


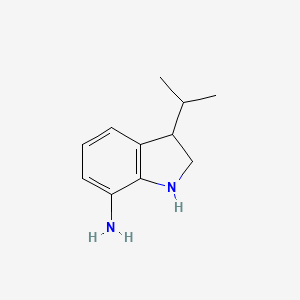
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
![2-[(3,5-Difluorophenyl)methyl]oxirane](/img/structure/B13202246.png)

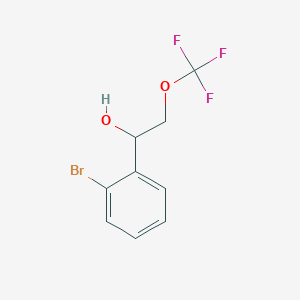
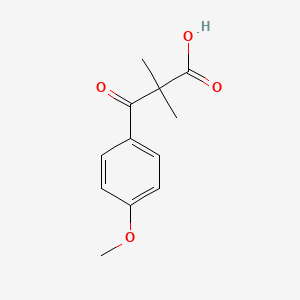
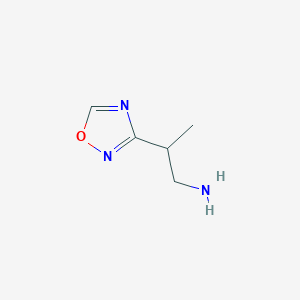
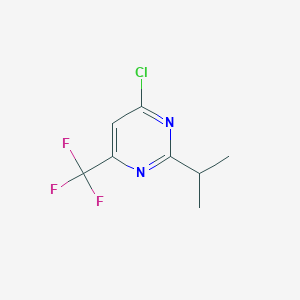
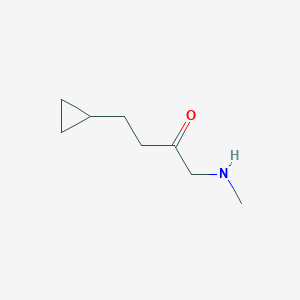
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
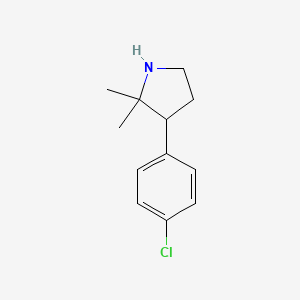
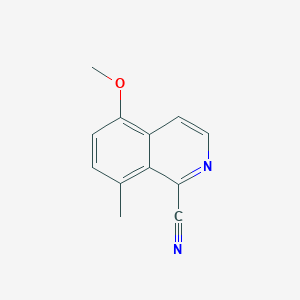
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
